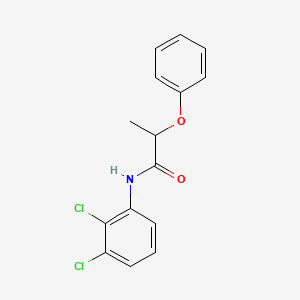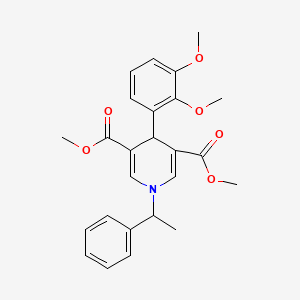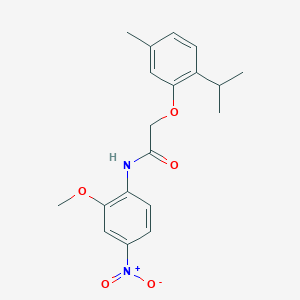![molecular formula C18H26N2O3S2 B3931257 4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B3931257.png)
4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate
Übersicht
Beschreibung
4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate, also known as D609, is a membrane-permeable inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). It was first synthesized in 1987 by Dr. David L. Williams and his colleagues at the University of Michigan. Since then, D609 has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate inhibits PC-PLC activity by binding to the enzyme and preventing it from hydrolyzing phosphatidylcholine into diacylglycerol and phosphocholine. This inhibition leads to a decrease in the production of diacylglycerol, which is an important second messenger in many cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of PC-PLC activity, this compound has been shown to inhibit the activity of other phospholipases, including phospholipase A2 and sphingomyelinase. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate is its ability to inhibit PC-PLC activity in a dose-dependent manner. This makes it a valuable tool for studying the role of PC-PLC in various cellular processes. However, this compound has some limitations as well. For example, it is membrane-permeable, which can make it difficult to control the concentration of the inhibitor within cells. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate. One area of interest is the potential use of this compound as an anticancer agent. While this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, further studies are needed to determine its effectiveness against different types of cancer. Another potential area of research is the development of more specific inhibitors of PC-PLC. While this compound is a valuable tool for studying the role of PC-PLC in cellular processes, more specific inhibitors could help to elucidate the specific functions of this enzyme in different cell types and under different conditions.
Wissenschaftliche Forschungsanwendungen
4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate has been widely used in scientific research for its ability to inhibit PC-PLC activity. PC-PLC is an important enzyme that plays a critical role in various cellular processes, including signal transduction, membrane trafficking, and apoptosis. This compound has been shown to inhibit PC-PLC activity in a dose-dependent manner, making it a valuable tool for studying the role of PC-PLC in these processes.
Eigenschaften
IUPAC Name |
(4-propylphenyl) N-[3-(diethylcarbamothioylsulfanyl)propanoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c1-4-7-14-8-10-15(11-9-14)23-17(22)19-16(21)12-13-25-18(24)20(5-2)6-3/h8-11H,4-7,12-13H2,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBZXBHISHNGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)NC(=O)CCSC(=S)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




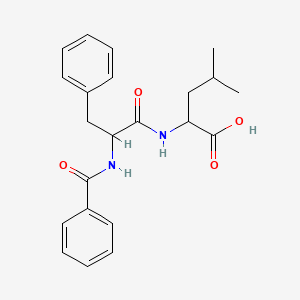

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B3931193.png)
![N-[2-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3931195.png)

![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3931222.png)

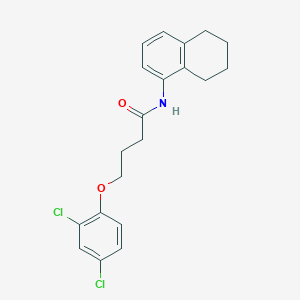
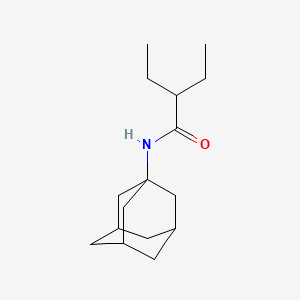
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3931273.png)
